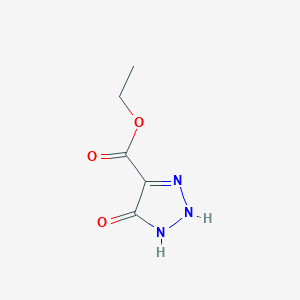
2,7-Dibromo-4-chloro-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-4-chloro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological and pharmacological properties, making them of significant interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-4-chloro-1,3-benzothiazole typically involves the bromination and chlorination of benzothiazole derivatives. One common method is the bromination of 2,1,3-benzothiadiazole using bromine in the presence of a suitable solvent . The reaction conditions often include the use of hydrobromic acid (HBr) to facilitate the bromination process . Chlorination can be achieved using thionyl chloride (SOCl2) in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-4-chloro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium and Grignard reagents.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles with different functional groups.
Coupling Reactions: Products include complex organic molecules used in materials science and pharmaceuticals.
Aplicaciones Científicas De Investigación
2,7-Dibromo-4-chloro-1,3-benzothiazole has several scientific research applications, including:
Organic Electronics: It is used as a building block for the synthesis of light-emitting diodes and conducting polymers.
Pharmaceuticals: Benzothiazole derivatives are explored for their potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-4-chloro-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Comparison
2,7-Dibromo-4-chloro-1,3-benzothiazole is unique due to the specific positioning of bromine and chlorine atoms on the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic electronics and pharmaceuticals.
Propiedades
Fórmula molecular |
C7H2Br2ClNS |
|---|---|
Peso molecular |
327.42 g/mol |
Nombre IUPAC |
2,7-dibromo-4-chloro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Br2ClNS/c8-3-1-2-4(10)5-6(3)12-7(9)11-5/h1-2H |
Clave InChI |
GOIVDUSZYGFUBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1Cl)N=C(S2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13460477.png)

![2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B13460484.png)
![3-Isocyanatobicyclo[3.1.0]hexane](/img/structure/B13460486.png)




![2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13460514.png)


![2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13460521.png)


